3-(Tetrazol-1-yl)-2-aminomethylpyridine
Description
The Pyridine (B92270) Scaffold in Advanced Chemical Systems
The pyridine ring is a fundamental heterocyclic aromatic organic compound with the chemical formula C₅H₅N. wikipedia.org It is analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's physical and chemical properties, making it a versatile building block in numerous chemical applications.
Role of Pyridine in Heterocyclic Chemistry
Pyridine is a cornerstone of heterocyclic chemistry, a field that studies cyclic compounds containing atoms of at least two different elements in their rings. The presence of the nitrogen atom in the pyridine ring introduces a dipole moment and alters the electron distribution compared to benzene, making it a weakly basic compound. wikipedia.org Its aromatic nature allows it to participate in various reactions, including electrophilic and nucleophilic substitutions.
The pyridine scaffold is a "privileged scaffold" in medicinal chemistry, appearing in over 7,000 existing drug molecules. nih.govrsc.org Its ability to form hydrogen bonds and interact with biological targets enhances the pharmacokinetic properties of drugs. nih.gov Pyridine and its derivatives are found in a vast array of pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgnih.gov
Key Characteristics of the Pyridine Ring:
| Property | Description |
|---|---|
| Structure | A six-membered aromatic ring with five carbon atoms and one nitrogen atom. |
| Aromaticity | Possesses 6 π-electrons, similar to benzene, conferring stability. libretexts.org |
| Basicity | The lone pair of electrons on the nitrogen atom is not part of the aromatic system, making pyridine basic. wikipedia.org |
| Reactivity | The electron-withdrawing nature of the nitrogen atom makes the ring less reactive towards electrophilic substitution than benzene but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgnih.gov |
Significance of Substituent Placement: Focus on 2-aminomethyl and 3-tetrazolyl Positions
The 2-aminomethylpyridine moiety is a well-known bidentate ligand in coordination chemistry. fishersci.comcymitquimica.com The nitrogen atoms of both the pyridine ring and the amino group can coordinate to a metal center, forming a stable five-membered chelate ring. This chelating ability is a key feature that dictates the compound's potential applications in catalysis and materials science.
The placement of the tetrazolyl group at the 3-position influences the electronic properties of the pyridine ring. The tetrazole ring is a strong electron-acceptor. bohrium.com Its presence at the 3-position can affect the basicity of the pyridine nitrogen and the reactivity of the entire molecule. The proximity of the two heterocyclic rings can also lead to intramolecular interactions that influence the compound's conformation and properties.
The Tetrazole Moiety: Structural Features and Research Relevance
Tetrazoles are a class of synthetic heterocyclic compounds consisting of a five-membered ring containing four nitrogen atoms and one carbon atom. wikipedia.org This high nitrogen content imparts unique chemical and physical properties to the molecule.
Tetrazoles as Nitrogen-Rich Heterocycles
The high nitrogen content in tetrazoles is a defining characteristic. This feature contributes to their high positive enthalpy of formation, making some tetrazole derivatives useful as energetic materials. mdpi.com In medicinal chemistry, the tetrazole ring is often used as a bioisostere for the carboxylic acid group. wikipedia.orghilarispublisher.com This substitution can improve a drug's metabolic stability and lipophilicity. hilarispublisher.com
Aromaticity and Stability of Tetrazole Rings
The tetrazole ring is considered aromatic, possessing a delocalized π-electron system. This aromaticity contributes to its stability. bohrium.com The stability of the tetrazole ring is also influenced by its tautomeric form and the nature and position of its substituents. bohrium.commdpi.com Electron-withdrawing groups can increase the aromaticity and stability of the tetrazole ring, while electron-donating groups may decrease it. cdnsciencepub.comcdnsciencepub.com
Coordination Capabilities of Tetrazole Nitrogen Atoms
The tetrazole ring possesses four nitrogen atoms, each with a lone pair of electrons, making it an excellent ligand in coordination chemistry. researchgate.net The specific nitrogen atoms involved in coordination depend on the substitution pattern and the metal ion. arkat-usa.org The ability of tetrazoles to act as bridging ligands through multiple nitrogen donors allows for the formation of coordination polymers and metal-organic frameworks. nih.gov
Properties of the Tetrazole Moiety:
| Property | Description |
|---|---|
| Structure | A five-membered ring with one carbon and four nitrogen atoms. wikipedia.org |
| Nitrogen Content | The highest percentage of nitrogen among stable heterocyclic systems. mdpi.com |
| Aromaticity | Aromatic nature contributes to its chemical and thermal stability. bohrium.commdpi.com |
| Acidity | The NH proton is acidic, with a pKa similar to carboxylic acids. mdpi.com |
| Coordination | The multiple nitrogen atoms act as potential donor sites for metal ions. researchgate.netresearchgate.net |
Synergistic Integration of Pyridine and Tetrazole Moieties (Hypothetical)
Potential for Hybrid Chemical FunctionalitiesThe combination of the pyridine and tetrazole moieties within a single molecule creates the potential for hybrid chemical functionalities. Tetrazoles are well-established in medicinal chemistry as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and bioavailability. Pyridine rings are a common feature in many pharmaceuticals and natural products, valued for their ability to engage in hydrogen bonding and pi-stacking interactions. The synergistic integration of these two rings in 3-(Tetrazol-1-yl)-2-aminomethylpyridine could theoretically lead to novel compounds with unique pharmacological profiles or material properties. The aminomethyl linker adds a degree of flexibility and an additional site for interaction or further chemical modification.
Without experimental data, any discussion remains speculative. The generation of a thorough and scientifically accurate article as requested is contingent on the existence of primary research, which in this case, appears to be unavailable.
Structure
3D Structure
Properties
Molecular Formula |
C7H8N6 |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H8N6/c8-4-6-7(2-1-3-9-6)13-5-10-11-12-13/h1-3,5H,4,8H2 |
InChI Key |
UJUQPWZFHFFEIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)N2C=NN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Tetrazol 1 Yl 2 Aminomethylpyridine and Its Precursors
Synthetic Routes to Substituted Pyridine (B92270) Intermediates
The creation of appropriately substituted pyridine intermediates is the foundational stage of the synthesis. This requires precise methods for introducing functional groups at the C2 and C3 positions that will either be part of the final structure or will act as precursors for the desired moieties. The key precursor for the target molecule is typically a derivative of 2-methyl-3-cyanopyridine or a related compound, which allows for subsequent modification of the methyl group and cyclization of the nitrile.
Introducing an aminomethyl group (-CH2NH2) at the C2 position of the pyridine ring can be accomplished through several synthetic routes, often involving the conversion of a more stable precursor group.
From a 2-Methyl Group: A common strategy begins with a 2-methylpyridine (B31789) derivative, such as 2-methyl-3-cyanopyridine. The methyl group can be functionalized via a two-step process. First, a radical halogenation, typically using N-bromosuccinimide (NBS), converts the methyl group to a bromomethyl group. This is followed by a nucleophilic substitution reaction. Using a protected form of ammonia (B1221849), such as potassium phthalimide (B116566) (the Gabriel synthesis), prevents over-alkylation. The resulting phthalimidomethyl intermediate can then be deprotected, commonly with hydrazine, to release the primary aminomethyl group.
From a 2-Cyano Group: An alternative approach involves the chemical reduction of a nitrile group at the C2 position. If the synthesis starts from a 2,3-dicyanopyridine, selective reduction of the C2-nitrile is challenging. However, if a precursor like 3-amino-2-cyanopyridine is used, the amino group can be protected before reducing the nitrile with a strong reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Most synthetic approaches rely on various cyclocondensations of nucleophilic (2-aminomethyl)pyridine precursors to introduce a new five-membered ring. beilstein-journals.org These precursors can react with various electrophilic components to form fused heterocyclic systems. beilstein-journals.org
To facilitate the formation of the tetrazole ring, a suitable functional group must be installed at the C3 position of the pyridine scaffold. The most direct and widely used precursor for tetrazole synthesis via cycloaddition is a nitrile (cyano) group.
Multicomponent Reactions: A highly efficient method for synthesizing substituted pyridines is through one-pot multicomponent reactions. researchgate.netsemanticscholar.orgscispace.com For instance, the reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized 2-amino-3-cyanopyridine (B104079) derivatives in good to excellent yields. scispace.comresearchgate.net While the 2-amino group is not the final desired substituent, it can be chemically modified in subsequent steps.
Functionalization of Pre-formed Pyridine Rings: Alternatively, a cyano group can be introduced onto an existing pyridine ring. This can be achieved through methods such as the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide (e.g., 3-bromopyridine (B30812) derivative) using a copper(I) cyanide catalyst. Another approach is the Sandmeyer reaction, where a 3-aminopyridine (B143674) derivative is converted to a diazonium salt and subsequently displaced by a cyanide. The functionalization of pyridine at the C3 position can be challenging due to the electronic properties of the ring, but various methods have been developed to achieve this regioselectivity. nih.govresearchgate.net
| Starting Material | Key Transformation | Intermediate Formed | Typical Reagents |
|---|---|---|---|
| 2-Methyl-3-halopyridine | Cyanation | 2-Methyl-3-cyanopyridine | CuCN, DMF |
| Aldehyde, Ketone, Malononitrile | Multicomponent Reaction | 2-Amino-3-cyanopyridine deriv. | Ammonium Acetate |
| 2-Methyl-3-cyanopyridine | Radical Bromination | 2-(Bromomethyl)-3-cyanopyridine | NBS, AIBN |
| 2-(Bromomethyl)-3-cyanopyridine | Gabriel Synthesis | 2-(Phthalimidomethyl)-3-cyanopyridine | Potassium Phthalimide |
Formation of the Tetrazole Ring on the Pyridine Scaffold
With the 3-cyanopyridine (B1664610) precursor in hand, the next critical phase is the construction of the tetrazole ring. This is most commonly achieved through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.
The formation of a tetrazole ring from a nitrile is a classic example of a 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. nih.gov In this reaction, the nitrile (the dipolarophile, providing two atoms) reacts with an azide (B81097) source (the 1,3-dipole, providing three nitrogen atoms) to form the five-membered tetrazole ring. nih.govnih.govresearchgate.net This reaction is thermally promoted and can be catalyzed by various reagents to improve yields and reaction times. nih.govacs.org The mechanism involves the concerted or stepwise addition of the azide anion to the carbon-nitrogen triple bond of the nitrile. acs.org
The conversion of the 3-cyano group of the pyridine intermediate into a tetrazole ring is typically performed by heating the nitrile with an azide reagent. researchgate.net Several specific protocols have been optimized for this transformation.
Reagents and Catalysts: The most common azide source is sodium azide (NaN3). researchgate.net To facilitate the reaction, catalysts are often employed. Lewis acids, such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3), can activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org Amine salts, like ammonium chloride (NH4Cl) or triethylamine (B128534) hydrochloride, are also effective catalysts. acs.org
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures, often ranging from 80 to 150 °C. researchgate.net The use of microwave irradiation has been shown to significantly accelerate the reaction, leading to shorter reaction times and often higher yields. semanticscholar.org
| Nitrile Substrate | Azide Source | Catalyst/Additive | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Aryl Nitrile | NaN₃ | NH₄Cl | DMF | 120 °C | 85-95% |
| Heteroaryl Nitrile | NaN₃ | ZnCl₂ | Water | 100 °C | ~90% |
| Aryl Nitrile | NaN₃ | Pyridine·HCl | DMF | 90 °C | 70-96% |
| Alkyl/Aryl Nitrile | TMSN₃ | DBU | Toluene | 110 °C | 70-90% |
When a 5-substituted tetrazole is formed using sodium azide, the product is a tetrazolate anion. Upon workup with an acid, this anion is protonated to give the final product, which can exist as two different tautomers: the 1H- and 2H-tetrazole. For the synthesis of N-substituted tetrazoles, regioselectivity becomes a critical issue.
If the tetrazolate anion is subsequently reacted with an alkylating or arylating agent, a mixture of N1- and N2-substituted isomers is often produced. The ratio of these isomers is influenced by several factors:
Steric Hindrance: Bulky electrophiles or bulky substituents at the C5 position of the tetrazole tend to favor substitution at the N2 position, which is sterically less hindered.
Electronic Effects: The electronic nature of the C5 substituent influences the electron density at the N1 and N2 positions, thereby affecting the site of electrophilic attack.
Reaction Conditions: The choice of solvent, counter-ion, and temperature can also impact the N1/N2 ratio.
For achieving high regioselectivity, one approach is to use an organic azide (R-N3) in the initial cycloaddition reaction. acs.org The reaction of an organic azide with a nitrile typically yields the 1,5-disubstituted tetrazole as the major or exclusive product. acs.org However, for the synthesis of the parent 3-(1H-tetrazol-5-yl)-2-aminomethylpyridine, the key challenge lies in controlling the tautomeric form rather than N-substitution. In solution, the 1H-tautomer is generally the predominant form for 5-aryl tetrazoles. nih.gov The specific structure, 3-(Tetrazol-1-yl)-2-aminomethylpyridine, implies a covalent bond between the pyridine C3 and the tetrazole N1. This structure cannot be formed by a direct cycloaddition to a nitrile. Instead, it would require a different strategy, such as the reaction of a 3-aminopyridine precursor with sodium azide and an orthoformate, which is known to produce N-substituted tetrazoles. organic-chemistry.org This highlights a divergence between the common nitrile-based cycloaddition pathway and the specific nomenclature of the target compound. The cycloaddition route inherently leads to a C5-substituted tetrazole.
Introduction of the Aminomethyl Moiety
Amination Strategies for Pyridine Derivatives
Directly introducing an aminomethyl group can be challenging, so it is often formed by the reduction of a precursor functional group, such as a nitrile or an amide.
Reduction of Cyanopyridines: One of the most common and effective methods for synthesizing 2-(aminomethyl)pyridine derivatives is through the reduction of a corresponding 2-cyanopyridine. The cyano group is a versatile precursor that can be introduced onto the pyridine ring through various means, including Sandmeyer reactions or nucleophilic substitution of a halide. Once in place, the nitrile can be reduced to a primary amine using several reagents. Catalytic hydrogenation, often employing catalysts like Raney Nickel or Palladium on carbon, is a widely used method. Chemical reductants such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes also effectively achieve this transformation.
Functionalization of a Methyl Group: An alternative route begins with a 2-methylpyridine derivative. The methyl group can be halogenated, typically using N-bromosuccinimide (NBS) under radical initiation conditions, to form a 2-(bromomethyl)pyridine. This intermediate is a potent electrophile and can undergo nucleophilic substitution with a variety of nitrogen nucleophiles. A common approach is the Gabriel synthesis, which utilizes potassium phthalimide as an ammonia surrogate, followed by hydrazinolysis to release the primary amine. This method prevents over-alkylation, a common side reaction with direct amination using ammonia.
Multicomponent Reactions (MCRs): For the construction of the core 2-aminopyridine (B139424) scaffold, multicomponent reactions offer an efficient approach. nih.gov These reactions combine three or more starting materials in a single pot to form a complex product, minimizing waste and purification steps. nih.govacsgcipr.org For instance, 2-amino-3-cyanopyridine derivatives can be synthesized from the reaction of aldehydes, ketones, malononitrile, and ammonium acetate. researchgate.netsemanticscholar.orgijpsr.com While this builds a 2-amino group rather than a 2-aminomethyl group, the resulting 3-cyano substituent could be a handle for further modifications, or the 2-amino group could potentially be modified in subsequent steps.
Multi-Step Synthesis Strategies for this compound
The assembly of the target molecule requires a logical sequence of reactions that builds the substituted pyridine ring. Two primary strategies can be envisioned: a sequential approach where functional groups are introduced one by one onto a pre-existing pyridine core, and a convergent approach where key fragments are synthesized separately and then joined.
Sequential Functionalization Approaches
A sequential, or linear, synthesis starts with a simple, commercially available pyridine derivative and modifies it step-by-step. A plausible route could start from 2-chloro-3-cyanopyridine.
Tetrazole Formation: The nitrile group at the C-3 position is an ideal precursor for the tetrazole ring. The [2+3] cycloaddition reaction between the nitrile and an azide source, typically sodium azide with an ammonium salt or a Lewis acid, is the most common method for forming 5-substituted tetrazoles. This would yield 2-chloro-3-(1H-tetrazol-5-yl)pyridine. It is important to note this initially forms the tetrazol-5-yl isomer. To achieve the target tetrazol-1-yl linkage, one would need to perform an N-alkylation of the tetrazole ring onto the pyridine C-3 position, which typically requires starting with a 3-halopyridine and 1H-tetrazole. An alternative sequential route might start with 3-amino-2-methylpyridine. The amino group could be converted to a nitrile via a Sandmeyer reaction, and then to the tetrazole.
Introduction of the Aminomethyl Precursor: Following the tetrazole formation, attention turns to the C-2 position. If starting with 2-chloro-3-(tetrazol-1-yl)pyridine, the chloro group could be displaced by cyanide using a nucleophilic aromatic substitution, yielding 2-cyano-3-(tetrazol-1-yl)pyridine.
Final Reduction and Deprotection: The final step would be the reduction of the 2-cyano group to the aminomethyl group using methods like catalytic hydrogenation or LiAlH₄. If a protecting group strategy were employed earlier, a final deprotection step would be required.
| Step | Reaction | Starting Material | Product |
| 1 | Nucleophilic substitution | 3-Amino-2-chloropyridine | 3-Azido-2-chloropyridine |
| 2 | N-Arylation/Cyclization (Hypothetical) | 3-Azido-2-chloropyridine | 3-(Tetrazol-1-yl)-2-chloropyridine |
| 3 | Cyanation | 3-(Tetrazol-1-yl)-2-chloropyridine | 3-(Tetrazol-1-yl)-2-cyanopyridine |
| 4 | Reduction | 3-(Tetrazol-1-yl)-2-cyanopyridine | This compound |
Convergent Synthesis Pathways
A convergent synthesis involves preparing two or more complex fragments of the target molecule independently and then coupling them in the final stages. This approach is often more efficient and allows for greater flexibility.
For this compound, a convergent strategy could involve the synthesis of two key intermediates:
Fragment A: A 2-(protected-aminomethyl)-3-halopyridine. This could be synthesized from 2-methyl-3-nitropyridine. The nitro group can be reduced to an amine, which is then converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. The 2-methyl group can be functionalized to a protected aminomethyl group as described previously (e.g., bromination followed by Gabriel synthesis and Boc protection).
Fragment B: The 1H-tetrazole anion. This is readily available or can be generated in situ from 1H-tetrazole and a base.
The final step involves coupling these two fragments. A nucleophilic aromatic substitution, where the tetrazole anion displaces the halide on the pyridine ring, would form the C-N bond and complete the synthesis. Modern cross-coupling reactions, such as the Chan-Evans-Lam coupling which joins N-nucleophiles with boronic acids, could also be adapted for this purpose, potentially coupling a 2-(protected-aminomethyl)pyridin-3-ylboronic acid with 1H-tetrazole. mdpi.com After the coupling, the protecting group on the aminomethyl moiety would be removed to yield the final product.
| Fragment | Synthesis Outline |
| A: 2-(Boc-aminomethyl)-3-bromopyridine | 1. Start with 3-amino-2-methylpyridine. 2. Sandmeyer reaction to convert the 3-amino group to 3-bromo. 3. Radical bromination of the 2-methyl group. 4. Substitution with potassium phthalimide. 5. Hydrazinolysis and Boc protection. |
| B: 1H-Tetrazole | Commercially available. |
| Coupling and Deprotection | 1. Nucleophilic substitution of Fragment A with Fragment B (as anion). 2. Acid-mediated deprotection of the Boc group. |
Coordination Chemistry of 3 Tetrazol 1 Yl 2 Aminomethylpyridine
Ligand Properties and Coordination Modes
The coordination behavior of 3-(tetrazol-1-yl)-2-aminomethylpyridine is dictated by the spatial arrangement of its three nitrogen-containing functional groups. These groups can act in concert to chelate a single metal center, leading to thermodynamically stable complexes.
Tetrazole Nitrogen Atoms as Potential Coordination Sites
The tetrazole ring offers additional coordination possibilities. As a five-membered aromatic ring with four nitrogen atoms, the tetrazole moiety can coordinate to metal ions through any of its nitrogen atoms, depending on the steric and electronic environment. In the context of this compound, the N4 atom of the tetrazole ring is often the preferred site for coordination when the ligand acts in a tridentate NNN fashion. This is due to its favorable positioning to form a second five-membered chelate ring with the metal center, alongside the ring formed by the pyridine (B92270) and amine nitrogens. However, other coordination modes involving different tetrazole nitrogens or even bridging between two metal centers are also possible, leading to the formation of polynuclear or coordination polymer structures. The versatility of the tetrazole group as a coordinating unit adds to the rich structural chemistry of this ligand. researchgate.netrsc.org
Transition Metal Complexes of this compound
The versatile NNN donor set of this compound makes it an attractive ligand for the synthesis of a wide array of transition metal complexes. The electronic and steric properties of the ligand can be fine-tuned by substitution on the pyridine or tetrazole rings, allowing for the systematic investigation of structure-property relationships in the resulting complexes.
Synthesis and Structural Elucidation of Metal-Chemical Compound Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions can influence the stoichiometry and structure of the final product.
While specific experimental data for complexes of this compound is not extensively documented in the reviewed literature, the general synthetic and characterization methodologies for related pyridyl-tetrazole and aminomethylpyridine-based ligands are well-established. These complexes are typically characterized by a suite of analytical techniques.
Table 1: Common Techniques for Characterization of Transition Metal Complexes
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, confirming the coordination geometry, bond lengths, and angles. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups. |
| UV-Vis Spectroscopy | Elucidates the electronic properties of the complex, including d-d transitions and charge-transfer bands. |
| Nuclear Magnetic Resonance (NMR) | For diamagnetic complexes, NMR spectroscopy can provide detailed information about the ligand environment in solution. |
| Magnetic Susceptibility | For paramagnetic complexes, this technique determines the magnetic moment, which provides information about the number of unpaired electrons and the electronic configuration of the metal ion. |
Based on the coordination chemistry of analogous tridentate NNN ligands, it is anticipated that this compound would form stable octahedral complexes with a variety of transition metal ions such as iron(II), cobalt(II), nickel(II), and copper(II), with two ligands coordinating to a single metal center. The resulting [M(L)₂]ⁿ⁺ complexes would possess interesting electronic and magnetic properties, making them candidates for applications in areas such as catalysis, materials science, and bioinorganic chemistry. Further research into the synthesis and detailed characterization of these complexes is warranted to fully explore the potential of this versatile ligand.
Complexes with First-Row Transition Metals (e.g., Co, Ni, Cu, Fe, Zn)
Complexes of ligands similar to this compound with first-row transition metals have been synthesized and characterized, revealing a range of coordination modes and structures. While specific studies on this compound are not extensively detailed in the provided search results, the behavior of related pyridine, aminomethyl, and tetrazole-containing ligands provides a strong basis for understanding its coordination chemistry.
Cobalt (Co): Cobalt(II) complexes with related pyridine-based ligands have been shown to form five-coordinate distorted trigonal bipyramidal or nearly tetrahedral geometries. For instance, in a complex with tris(1-pyrazolylmethyl)amine, the Co(II) atom is nearly tetrahedrally coordinated. researchgate.net In other cases, octahedral geometries are observed, often with the ligand acting in a tridentate fashion. mdpi.comrsc.org The final geometry is influenced by factors such as the steric bulk of the ligand and the nature of the counter-ions.
Nickel (Ni): Nickel(II) complexes with pyridine-containing macrocycles that include an aminopropyl pendant arm have been synthesized, and their structures determined by X-ray crystallography. rsc.org These complexes can exhibit square-planar or octahedral geometries, depending on the coordination of the pendant arm. rsc.orgscispace.com It is expected that this compound would form stable complexes with Ni(II), likely adopting octahedral geometries in the presence of weakly coordinating counterions, or potentially square planar geometries if the ligand acts as a bidentate chelator with a strongly coordinating anion occupying the remaining sites.
Copper (Cu): Copper(II) complexes with pyridine-containing macrocycles have also been prepared, with their structures confirmed by X-ray crystallography. rsc.orgrsc.org The coordination environment around the Cu(II) ion in complexes with pyridylamide ligands is often a tetragonally elongated octahedron due to the Jahn-Teller effect associated with the d⁹ electronic configuration. researchgate.net The versatile coordination of this compound would allow for the formation of both mononuclear and polynuclear copper complexes.
Iron (Fe): Iron(II) complexes with ligands containing pyridine moieties have been synthesized and characterized. derpharmachemica.com These complexes often exhibit octahedral geometry, with the ligand acting as a bidentate or tridentate chelator. The spin state of the iron center (high-spin or low-spin) would be dependent on the ligand field strength of this compound.
Zinc (Zn): Zinc(II) complexes with related ligands have been reported to adopt various geometries, including tetrahedral and octahedral. derpharmachemica.commdpi.comrsc.org For instance, with pyridylamide ligands, Zn(II) complexes have been shown to have an N₂O₄ environment with an octahedral geometry. researchgate.net The flexible coordination of this compound would allow for the formation of a variety of structures with zinc, which is often used as a diamagnetic analogue for spectroscopic studies of other first-row transition metal complexes.
| Metal Ion | Expected Coordination Geometries | Relevant Findings from Similar Ligands |
|---|---|---|
| Cobalt (Co) | Tetrahedral, Trigonal Bipyramidal, Octahedral | Forms five-coordinate distorted trigonal bipyramidal and nearly tetrahedral geometries with related ligands. researchgate.net Octahedral geometries are also common. mdpi.comrsc.org |
| Nickel (Ni) | Square Planar, Octahedral | Exhibits square-planar and octahedral geometries in complexes with pyridine-containing macrocycles. rsc.orgscispace.com |
| Copper (Cu) | Tetragonally Elongated Octahedral | Often forms tetragonally elongated octahedral structures due to the Jahn-Teller effect. researchgate.net |
| Iron (Fe) | Octahedral | Typically forms octahedral complexes with related pyridine-containing ligands. derpharmachemica.com |
| Zinc (Zn) | Tetrahedral, Octahedral | Adopts both tetrahedral and octahedral geometries depending on the ligand and reaction conditions. derpharmachemica.commdpi.comrsc.org |
Complexes with Second and Third-Row Transition Metals (e.g., Ru, Os, Pd, Pt)
The coordination chemistry of this compound with heavier transition metals is also of significant interest, with applications in catalysis and materials science.
Ruthenium (Ru) and Osmium (Os): Ruthenium and osmium complexes containing 2-(aminomethyl)pyridine-based ligands have been studied for their catalytic activity. researchgate.net These metals, often in the +2 or +3 oxidation state, typically form octahedral complexes. The combination of the pyridine-tetrazole ligand with other ancillary ligands, such as phosphines, can lead to highly active catalysts for various organic transformations. researchgate.net
Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) complexes are well-known to adopt square planar geometries. Pyridyltetrazoles are of interest as ligands for these metals, with coordination occurring through the nitrogen atoms of both the tetrazole and pyridine rings. researchgate.netulisboa.pt The resulting complexes have potential applications in catalysis and materials science. researchgate.netulisboa.pt The reaction of ligands containing pyridyl and thiourea (B124793) moieties with Pd(II) and Pt(II) salts has been shown to produce square planar complexes. researchgate.net
| Metal Ion | Expected Coordination Geometries | Relevant Findings from Similar Ligands |
|---|---|---|
| Ruthenium (Ru) | Octahedral | Forms octahedral complexes with 2-(aminomethyl)pyridine-based ligands, which are active in catalysis. researchgate.net |
| Osmium (Os) | Octahedral | Similar to ruthenium, osmium forms octahedral complexes with related ligands, also showing catalytic potential. researchgate.net |
| Palladium (Pd) | Square Planar | Forms square planar complexes with pyridyltetrazole ligands. researchgate.netulisboa.pt |
| Platinum (Pt) | Square Planar | Also forms square planar complexes with pyridyltetrazole and related ligands. researchgate.netulisboa.ptresearchgate.net |
Geometries of Coordinated Metal Centers (e.g., Octahedral, Tetrahedral, Square Planar)
The geometry of the metal center in complexes with this compound is dictated by several factors, including the electronic configuration of the metal ion, the steric constraints of the ligand, and the nature of the counterions and solvent molecules.
Octahedral Geometry: This is a common coordination geometry for many transition metals, particularly those from the first row in their +2 or +3 oxidation states (e.g., Co(III), Ni(II), Fe(II), Fe(III)) and for second and third-row transition metals like Ru(II) and Os(II). researchgate.netnih.govresearchgate.net In an octahedral field, the d-orbitals split into two sets, t₂g and eg. The preference for octahedral versus tetrahedral geometry is often driven by the Crystal Field Stabilization Energy (CFSE), which is generally greater for octahedral complexes. libretexts.orgscribd.com
Tetrahedral Geometry: This geometry is often observed for metal ions with a d¹⁰ configuration (e.g., Zn(II)) or in cases where the ligands are bulky, preventing the coordination of six ligands. libretexts.orgscribd.comlibretexts.org The d-orbital splitting in a tetrahedral field is inverted and smaller than in an octahedral field (Δtet ≈ 4/9 Δoct). uni-siegen.destackexchange.com
Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Pd(II), Pt(II), and sometimes Ni(II) with strong field ligands. The d-orbital splitting in a square planar complex is more complex than in octahedral or tetrahedral fields, leading to a large energy gap between the d(x²-y²) orbital and the other d-orbitals.
Influence of Counterions and Solvent in Complex Formation
The formation and structure of metal complexes with this compound are significantly influenced by the choice of counterions and solvent. Counterions can either be innocent, simply balancing the charge of the complex cation, or they can coordinate to the metal center, thereby affecting the final geometry and dimensionality of the complex. rsc.org For instance, the use of coordinating anions like halides or pseudohalides can lead to the formation of neutral complexes with lower coordination numbers, whereas non-coordinating anions like perchlorate (B79767) or tetrafluoroborate (B81430) are more likely to result in cationic complexes where the coordination sphere is completed by solvent molecules or additional ligand molecules. rsc.org
The solvent plays a crucial role in the dissolution of the ligand and the metal salt, and it can also participate in the coordination sphere of the metal ion. Solvents with good donor properties, such as water, methanol (B129727), or acetonitrile, can coordinate to the metal center, competing with the primary ligand and influencing the final product. acs.org In some cases, solvent molecules can act as bridging ligands, leading to the formation of polynuclear complexes.
Electronic Structure and Bonding in Metal-Chemical Compound Complexes
Ligand Field Theory Applied to Chemical Compound Complexes
Ligand Field Theory (LFT) provides a more comprehensive description of the bonding in transition metal complexes than the simpler Crystal Field Theory by incorporating aspects of Molecular Orbital (MO) theory. purdue.eduwikipedia.org LFT considers the formation of molecular orbitals from the overlap of metal and ligand orbitals. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies, the magnitude of which (Δ) depends on the geometry of the complex, the nature of the metal ion, and the ligand field strength. uni-siegen.dewikipedia.org
For an octahedral complex of this compound, the five d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). libretexts.org In a tetrahedral complex, the splitting is inverted, with the e set being lower in energy than the t₂ set. youtube.com The magnitude of the splitting parameter, Δ, determines the electronic configuration of the complex (high-spin or low-spin) and influences its magnetic and spectroscopic properties.
Molecular Orbital Interactions: Sigma Donation and Pi Backbonding
The bonding between a metal and this compound can be described in terms of sigma (σ) donation and pi (π) backbonding.
Sigma (σ) Donation: The nitrogen donor atoms of the pyridine, aminomethyl, and tetrazole moieties possess lone pairs of electrons that can be donated to empty metal d-orbitals of appropriate symmetry (e.g., the eg orbitals in an octahedral complex). This forms a σ-bond and is the primary interaction responsible for the formation of the metal-ligand bond. The 2-(aminomethyl)pyridine fragment is known to act as an electron donor through its two nitrogen atoms. researchgate.net
Pi (π) Backbonding: The pyridine and tetrazole rings of the ligand have empty π* orbitals that can accept electron density from filled metal d-orbitals of appropriate symmetry (e.g., the t₂g orbitals in an octahedral complex). This interaction, known as π-backbonding, strengthens the metal-ligand bond and is particularly important for metals in low oxidation states. This back-donation of electron density from the metal to the ligand stabilizes the complex and can influence the reactivity of the coordinated ligand.
"Non-Innocent" Ligand Behavior and Redox Activity on the Ligand
In the realm of coordination chemistry, the concept of a "non-innocent" ligand refers to a ligand that can exist in multiple, stable oxidation states. Unlike "innocent" ligands, which simply act as electron donors to the metal center, non-innocent ligands can actively participate in the redox chemistry of the metal complex. This behavior can lead to ambiguity in the assignment of formal oxidation states to both the metal and the ligand, as electron density may be delocalized over the metal-ligand framework. The ligand this compound possesses structural features that suggest the potential for such non-innocent behavior, primarily centered around its pyridine and tetrazole moieties.
While direct experimental evidence for the redox activity of this compound is not extensively documented in the current body of scientific literature, the well-established redox flexibility of both pyridine and tetrazole-based ligands in various coordination complexes provides a strong basis for predicting its potential non-innocent character.
Similarly, the tetrazole moiety has been implicated in the redox behavior of coordination compounds. In studies of copper(I) complexes with tetrazole-based ligands, electrochemical investigations have attributed reduction processes to the tetrazole ring. nih.govresearchgate.net The high nitrogen content and aromatic nature of the tetrazole ring allow it to stabilize different electronic states, a key characteristic of non-innocent ligands.
The interplay between the pyridine and tetrazole rings in this compound could lead to complex and potentially tunable redox behavior. The electronic communication between these two N-heterocyclic systems can influence their respective redox potentials and the stability of any resulting radical or reduced forms.
The potential for non-innocent behavior in metal complexes of this compound can be explored through various experimental and theoretical techniques. Cyclic voltammetry is a primary tool for investigating the redox properties of such complexes, allowing for the determination of reduction and oxidation potentials. Spectroelectrochemical methods, which combine spectroscopic techniques (such as UV-Vis-NIR and EPR) with electrochemistry, can provide insights into the electronic structure of the different redox states of the complex, helping to elucidate whether the redox events are metal-centered or ligand-centered.
Computational studies, particularly using Density Functional Theory (DFT), can also offer valuable predictions regarding the electronic structure and redox potentials of these complexes. nih.gov By modeling the distribution of spin density in the reduced or oxidized forms of the complex, it is possible to determine the extent of ligand participation in the redox process.
While specific data for this compound is pending further research, the following table presents hypothetical redox potential data based on analogous pyridine and tetrazole-containing complexes to illustrate the expected electrochemical behavior.
| Complex | Redox Process | Potential (V vs. Fc/Fc+) | Assignment |
|---|---|---|---|
| [M(this compound)Cl2] | Reduction 1 | -1.8 | Ligand-based (pyridine) |
| [M(this compound)Cl2] | Reduction 2 | -2.2 | Ligand-based (tetrazole) |
| [M(this compound)Cl2] | Oxidation 1 | +0.5 | Metal-based (M(II)/M(III)) |
Based on a thorough review of available scientific literature, there is currently no specific information regarding the catalytic applications of the compound "this compound" as a ligand for the reactions outlined in the requested article structure.
Searches for data on its use in homogeneous catalysis, including hydrogenation, C-C bond formation, oxidation reactions, and chiral catalysis, did not yield any specific research findings, data tables, or mechanistic studies directly involving this compound. The provided outline requires detailed, scientifically accurate content, including proposed catalytic cycles and intermediates, which is not available in the public domain for this specific molecule.
While research exists for structurally related compounds, such as other pyridine or tetrazole-containing ligands, the strict requirement to focus solely on "this compound" prevents the inclusion of such information. Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.
Catalytic Applications of 3 Tetrazol 1 Yl 2 Aminomethylpyridine As a Ligand
Mechanistic Insights in Chemical Compound-Catalyzed Transformations
Role of the Chemical Compound Ligand in Tuning Reactivity and Selectivity
The specific structure of 3-(Tetrazol-1-yl)-2-aminomethylpyridine is instrumental in modulating the activity and selectivity of a metallic catalyst. The pyridine (B92270) ring, a common feature in many successful ligands, can coordinate to a metal center, influencing its Lewis acidity and redox potential. The tetrazole group, with its multiple nitrogen atoms, can also participate in coordination, potentially leading to different binding modes (monodentate or bidentate) that can alter the steric and electronic environment around the metal. This versatility in coordination is a key factor in tuning catalytic performance.
The aminomethyl linker provides flexibility to the ligand, allowing it to adopt a conformation that creates a specific chiral pocket around the metal center. This is particularly crucial in asymmetric catalysis, where the ligand's geometry dictates the stereochemical outcome of the reaction. The enantioselectivity of catalytic systems is often highly dependent on the ligand's configuration. For instance, in asymmetric Henry reactions catalyzed by copper(II) complexes, the cis- or trans-configuration of similar chiral ligands can lead to the preferential formation of opposite enantiomers of the product. nih.gov By analogy, subtle changes in the conformation of the this compound ligand could be used to achieve high levels of enantioselectivity in a variety of chemical transformations.
Furthermore, the combination of different functional groups within a single ligand, as seen with the pyridine and tetrazole moieties, can lead to improved performance in terms of selectivity. Studies on asymmetric ligands containing pyrazole (B372694) and amide groups have demonstrated enhanced selectivity in the separation of trivalent actinides and lanthanides. nih.gov This suggests that the distinct electronic properties of the tetrazole and pyridine rings in this compound could similarly be harnessed to achieve high selectivity in catalytic processes. The development of chiral pyridine–aminophosphine ligands has also shown success in iridium-catalyzed asymmetric hydrogenation reactions, achieving excellent enantioselectivity. rsc.org
Substrate Scope and Limitations in Catalytic Processes
The efficacy of a catalyst is not only measured by its activity and selectivity but also by its applicability across a range of substrates. The substrate scope of catalysts bearing the this compound ligand is anticipated to be influenced by the steric and electronic properties of the ligand-metal complex. The size and shape of the catalytic pocket created by the ligand will likely determine which substrates can be accommodated and converted efficiently.
For example, in CO2 cycloaddition reactions catalyzed by a zinc(II) metal-organic framework (MOF) containing a tetrazole-functionalized ligand, a broad substrate scope was observed for various epoxides. mdpi.com However, the catalyst showed significantly lower conversion for cyclohexene (B86901) oxide, a more sterically hindered substrate. mdpi.com This highlights a common limitation where bulky substrates may be excluded from the active site, leading to lower reaction rates or a complete lack of reactivity.
The electronic compatibility between the substrate and the catalyst is another critical factor. The electron-donating or -withdrawing nature of the substituents on the substrate can affect its interaction with the metal center and, consequently, the efficiency of the catalytic cycle. The performance of a catalyst can be significantly different for electron-rich versus electron-poor substrates. Therefore, a thorough investigation of the substrate scope is essential to define the practical utility of catalysts derived from this compound.
An illustrative example of substrate scope in a related catalytic system is presented in the table below, showcasing the conversion of different epoxides to cyclic carbonates.
| Entry | Epoxide Substrate | Conversion (%) |
| 1 | Propylene oxide | >99 |
| 2 | 1,2-Butylene oxide | >99 |
| 3 | Epichlorohydrin | >99 |
| 4 | Styrene oxide | 90 |
| 5 | Cyclohexene oxide | 17 |
| This table is illustrative and based on data for a Zn(II) MOF with a tetrazole-containing ligand in CO2 cycloaddition reactions. mdpi.com |
Immobilized Catalysis with Chemical Compound Complexes
While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. Immobilizing the catalyst on a solid support offers a practical solution to this problem, combining the advantages of homogeneous catalysis with the ease of handling of heterogeneous catalysts.
Heterogenization Strategies for Enhanced Separability
Several strategies can be employed to immobilize complexes of this compound. One common approach is to anchor the ligand or the pre-formed metal complex onto an insoluble support material such as silica (B1680970), polymers, or magnetic nanoparticles. For instance, Cu(II) has been successfully immobilized on aminated epichlorohydrin-activated silica to create a reusable nanocatalyst. researchgate.net The aminomethyl group in this compound could potentially be used for covalent attachment to a variety of functionalized supports.
Another promising strategy is the incorporation of the ligand into the structure of a metal-organic framework (MOF). MOFs are crystalline materials with high surface areas and tunable porosity, making them excellent platforms for catalysis. A Zn(II) MOF functionalized with a tetrazole-amide ligand has been shown to be an efficient and reusable catalyst for CO2 cycloaddition. mdpi.com Similarly, a catalyst featuring the this compound ligand could be integrated into a MOF structure, providing a well-defined and recyclable catalytic system.
Recyclability and Stability of Immobilized Catalysts
A key advantage of immobilized catalysts is their potential for recyclability. An ideal heterogeneous catalyst should maintain its activity and selectivity over multiple reaction cycles without significant leaching of the active metal species into the reaction medium. The stability of the immobilized catalyst is therefore of paramount importance.
Numerous studies have demonstrated the successful recycling of heterogeneous catalysts. For example, a bismuth oxide on zirconium oxide catalyst used for the synthesis of pyrazole-linked 1,2,4-triazolidine-3-thiones was shown to be recoverable and reusable for up to six runs with no loss of activity. nih.gov In the context of environmental applications, Mg-Fe oxide catalysts derived from layered double hydroxides have been reused four to five times for the chemical recycling of PET with high final conversions. mdpi.comresearchgate.net
The recyclability of a catalyst based on this compound would depend on the strength of the interaction between the catalytic complex and the support, as well as the stability of the complex under the reaction conditions. The data in the following table illustrates the recyclability of a representative heterogeneous catalyst in a chemical transformation.
| Cycle | Conversion (%) |
| 1 | 97 |
| 2 | 96 |
| 3 | 96 |
| 4 | 95 |
| 5 | 94 |
| This table is illustrative and based on recyclability data for Mg-Fe oxide catalysts in PET glycolysis. mdpi.com |
Supramolecular Assemblies and Metal Organic Frameworks Mofs Involving 3 Tetrazol 1 Yl 2 Aminomethylpyridine
Supramolecular Architectures Directed by Chemical Compound
The formation of supramolecular structures is guided by a combination of directional, non-covalent interactions. The distinct functional moieties of pyridyl-tetrazole ligands—the hydrogen bond-donating amino group, the hydrogen bond-accepting nitrogen atoms of the pyridine (B92270) and tetrazole rings, and the aromatic surfaces of these rings—all play significant roles.
Hydrogen bonding is a primary driving force in the crystal packing of nitrogen-rich heterocyclic compounds. The aminomethyl group (-CH2NH2) in the target compound provides a strong hydrogen bond donor site, while the sp2-hybridized nitrogen atoms in the pyridine and tetrazole rings act as effective hydrogen bond acceptors. nih.govmdpi.com This donor-acceptor complementarity facilitates the formation of extensive hydrogen-bonding networks.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
| Amine-Tetrazole | N-H (amine) | N (tetrazole) | 2.7 - 2.9 | nih.gov |
| Amine-Pyridine | N-H (amine) | N (pyridine) | ~2.8 | nih.gov |
| Water-Mediated | O-H (water) | N (tetrazole/pyridine) | 2.8 - 3.2 | rsc.orgresearchgate.net |
Both the pyridine and tetrazole rings are aromatic systems capable of engaging in π-π stacking interactions, which are critical for stabilizing supramolecular assemblies. rsc.org These interactions typically occur in two main geometries: face-to-face (parallel-displaced) and edge-to-face (T-shaped). nih.gov
| Interaction Geometry | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |
| Parallel-Displaced | Pyridine-Pyridine | 3.7 - 3.9 | mdpi.comconicet.gov.ar |
| Parallel-Displaced | Tetrazole-Tetrazole | ~3.6 | nih.gov |
| T-shaped | Phenyl-Tetrazole | N/A | nih.gov |
Coordination-driven self-assembly utilizes the directional bonds formed between metal ions and organic ligands to construct discrete, well-defined supramolecular structures. fu-berlin.de The nitrogen atoms of the pyridine and tetrazole rings in 3-(tetrazol-1-yl)-2-aminomethylpyridine are excellent Lewis basic sites for coordinating to metal centers.
Pyridyl-tetrazole ligands can coordinate to metals through either the pyridine nitrogen or one of the tetrazole nitrogen atoms, and can act as either monodentate or bridging ligands. rsc.org This versatility allows for the formation of various architectures, from simple mononuclear complexes to intricate polynuclear macrocycles and catenanes. nih.gov The selection of metal precursors with specific coordination geometries (e.g., 90° or 180° angles) combined with the geometry of the pyridyl-tetrazole ligand directs the self-assembly process toward a specific structural outcome. fu-berlin.denih.gov
Metal-Organic Frameworks (MOFs) Derived from Chemical Compound-Related Ligands
Metal-organic frameworks are crystalline materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers or spacers). Ligands similar to this compound are highly valuable in the design and synthesis of functional MOFs due to their rigidity, defined coordination vectors, and high nitrogen content. rsc.org
The rational design of MOFs follows the principles of reticular chemistry, which aims to construct ordered frameworks from predetermined molecular building blocks. illinois.edusci-hub.se In this "node and spacer" approach, the metal clusters serve as nodes and the organic ligands as the spacers that connect them. illinois.edu
Pyridyl-tetrazole ligands are effective linkers for several reasons:
Connectivity and Geometry: They offer multiple distinct coordination sites (N-atoms of both rings), allowing them to bridge multiple metal centers and form extended 1D, 2D, or 3D networks. rsc.org The substitution pattern on the pyridine ring dictates the angle between coordination vectors, influencing the topology of the resulting framework.
Porosity: The rigidity of the aromatic rings helps in the formation of stable, porous structures with tunable pore sizes and shapes. alfa-chemistry.com The choice of ligand length and geometry is a primary tool for controlling the dimensions of the pores within the MOF. illinois.edu
Functionality: The high density of nitrogen atoms in the tetrazole ring can create pore surfaces with a high affinity for specific guest molecules, such as carbon dioxide, making these MOFs promising for gas storage and separation applications. rsc.org
Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs. rsc.orgresearchgate.net These methods involve heating a solution containing the metal salt and the organic ligand in a sealed vessel, often a Teflon-lined autoclave, at temperatures typically ranging from 100 to 200 °C. researchgate.net The solvent can be water (hydrothermal) or an organic solvent like dimethylformamide (DMF) (solvothermal). rsc.org
The choice of solvent, temperature, reaction time, and pH can significantly influence the final product, sometimes leading to different crystalline phases or topologies from the same set of reagents. rsc.org For instance, the solvothermal reaction of Zn(II) salts with tetrazole-containing ligands has been used to produce layered MOF structures. researchgate.net Similarly, the hydrothermal synthesis of Mn(II) with 5-(pyridyl)tetrazole ligands has yielded complexes with extended 2D and 3D hydrogen-bonded networks. rsc.org These methods are effective for producing high-quality single crystals suitable for X-ray diffraction analysis, which is essential for determining the precise structure of the framework. rsc.org
| Synthesis Method | Metal Source | Ligand Type | Solvent(s) | Temperature (°C) | Resulting Structure | Reference |
| Hydrothermal | Mn(II) salts | 5-(Pyridyl)tetrazole | Water | Not specified | 2D/3D Networks | rsc.org |
| Hydrothermal | ZnCl2, Cd(NO3)2 | Imidazole-based | H2O/DMF, H2O/Methanol (B129727) | Not specified | 2D/3D MOFs | rsc.org |
| Solvothermal | Zn(II) | 5-Aminotetrazole | Not specified | Not specified | 2D Layered MOF | researchgate.net |
Structural Diversity and Topology of Chemical Compound-MOFs
There is no available scientific literature detailing the synthesis, structural diversity, or topology of metal-organic frameworks constructed using this compound as a ligand. The versatile coordination chemistry of both tetrazole and pyridine moieties suggests potential for this compound to act as a versatile building block in the creation of MOFs. Tetrazole groups are known to exhibit a variety of coordination modes, which can lead to the formation of MOFs with diverse and interesting network topologies. Similarly, the pyridine and aminomethyl groups could offer additional coordination sites, potentially leading to high-dimensional and complex framework structures. However, at present, no studies have been published that explore these possibilities for this specific compound.
Post-Synthetic Modification (PSM) of MOFs with Tetrazole/Pyridine Units
Post-synthetic modification is a powerful technique for introducing or altering functional groups within a pre-existing MOF structure. This method allows for the incorporation of functionalities that may not be stable under the initial MOF synthesis conditions. While PSM is a widely used strategy in MOF chemistry, and has been applied to frameworks containing both tetrazole and pyridine units, there are no documented instances of this compound being used as a reagent for the post-synthetic modification of any metal-organic framework. The primary amine group on this compound could theoretically be reactive towards various electrophilic sites within a MOF, but such studies have not been reported.
Advanced Applications of Chemical Compound-Containing MOFs
The potential applications of MOFs are vast and are largely dictated by the chemical functionalities present within their pores. Despite the general interest in tetrazole- and amine-functionalized MOFs for various applications, no research has been conducted on MOFs incorporating this compound for the applications outlined below.
Gas Adsorption and Separation Studies (e.g., CO2 adsorption)
Metal-organic frameworks featuring nitrogen-rich heterocyclic ligands, such as tetrazoles, and those functionalized with amine groups are often investigated for their potential in gas adsorption and separation, particularly for carbon dioxide capture. The nitrogen atoms in the tetrazole ring and the primary amine can act as Lewis basic sites, which can enhance the affinity of the MOF for CO2. However, there are no published studies that have investigated the gas adsorption properties of any MOF containing this compound.
Catalysis within MOF Confinement
The incorporation of specific functional groups into MOFs can create active sites for catalysis. The metal nodes, the organic linkers, or both can participate in catalytic cycles. The aminomethyl group and the nitrogen atoms of the tetrazole and pyridine rings in this compound could potentially serve as catalytic sites or as anchors for catalytically active metal species. Nevertheless, a review of the current literature finds no reports of MOFs containing this specific compound being utilized for any catalytic applications.
Sensory Applications
The porous nature and tunable chemical environment of MOFs make them promising candidates for chemical sensors. The interaction of analyte molecules with the framework can lead to a detectable change in the MOF's physical properties, such as its luminescence or conductivity. While MOFs with pyridine and tetrazole functionalities have been explored for sensing applications, there is no research available on the use of MOFs incorporating this compound for any sensory purposes.
Reactivity and Reaction Mechanisms of 3 Tetrazol 1 Yl 2 Aminomethylpyridine
Reactions at the Aminomethyl Group
The aminomethyl group (-CH₂NH₂) appended at the 2-position of the pyridine (B92270) ring is a key site for various chemical modifications. As a primary amine, it exhibits characteristic nucleophilicity and can participate in numerous reactions to form new covalent bonds.
The lone pair of electrons on the nitrogen atom of the primary aminomethyl group makes it a potent nucleophile. This allows it to readily attack electrophilic centers, leading to substitution reactions. Pyridines with leaving groups at the 2 and 4 positions are particularly susceptible to nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.orgquora.com While the parent compound does not have a leaving group for direct aromatic substitution, the aminomethyl group itself can act as the nucleophile in reactions with various electrophiles.
For instance, it can react with alkyl halides or other alkylating agents to form secondary or tertiary amines. The reactivity in nucleophilic aromatic substitution (SNAr) reactions of pyridine derivatives is well-documented, though the specific kinetics can be complex and may not always follow the typical "element effect" where fluorine is the best leaving group. nih.gov In the context of 3-(Tetrazol-1-yl)-2-aminomethylpyridine, the nucleophilicity of the amine allows for substitutions on external electrophilic substrates.
Primary amines, such as the one in this compound, readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones. mdpi.com This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. mdpi.comresearchgate.net Subsequent dehydration of the hemiaminal yields a stable imine, also known as a Schiff base. mdpi.com
The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. The stability of the intermediate hemiaminal can be influenced by the solvent, with apolar aprotic solvents favoring the hemiaminal and polar solvents shifting the equilibrium towards the Schiff base. mdpi.com This reaction is a fundamental transformation for creating new carbon-nitrogen double bonds and is widely used in the synthesis of more complex molecules. For example, the condensation of 2-(aminomethyl)pyridine with 1,3-diones has been shown to proceed through a (2-pyridyl)methylimine intermediate to form substituted pyrroles. researchgate.net
Derivatization of the aminomethyl group is a versatile strategy to modify the compound's physicochemical properties or to prepare it for specific applications, such as analytical detection or further synthetic steps. nih.govmdpi.com Common derivatization reactions for primary amines include acylation, sulfonylation, and reaction with specific labeling reagents.
Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming a stable amide linkage.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Reaction with Chromophoric/Fluorophoric Reagents: Reagents like Dansyl chloride, Dabsyl chloride, or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to attach a group that allows for sensitive detection by UV-Vis or fluorescence spectroscopy. nih.govlibretexts.org
These derivatization techniques are crucial in analytical chemistry for enhancing chromatographic separation and improving the sensitivity of detection for amine-containing compounds. nih.govresearchgate.net
Table 1: Common Derivatization Reactions for the Aminomethyl Group
| Reaction Type | Reagent Class | Functional Group Formed | Purpose |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Amide | Synthesis, Property Modification |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Synthesis, Property Modification |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Synthesis |
| Labeling | Dansyl-Cl, Fmoc-Cl | Dansyl-Amine, Fmoc-Amine | Enhanced Analytical Detection |
Reactivity of the Tetrazole Ring
The tetrazole ring is a unique heterocyclic system rich in nitrogen, which imparts specific chemical properties. It is known to be metabolically stable and can act as a bioisosteric analog of carboxylic acids. acs.orgmdpi.com One of its most significant reactions is its photochemical decomposition to generate highly reactive intermediates.
The photolysis of tetrazole derivatives is a well-established method for generating nitrile imines. nih.govnih.govacs.org Upon irradiation with UV light, 2,5-disubstituted tetrazoles readily undergo cleavage of the tetrazole ring with the extrusion of a molecule of dinitrogen (N₂). mdpi.comnih.govresearchgate.net This process results in the formation of a nitrile imine, which is a highly reactive 1,3-dipole. nih.govstrath.ac.uk
The photodecomposition pathway can be influenced by the nature of the substituents on the tetrazole ring and the reaction conditions, such as the solvent or matrix environment. nih.govresearchgate.net While the reaction can lead to a variety of photoproducts, the generation of nitrile imines is a key transformation that opens pathways for further synthesis. nih.govresearchgate.net This photochemical reactivity is a characteristic feature of 2,5-disubstituted tetrazoles, including the tetrazole moiety in this compound. mdpi.com
Nitrile imines, generated in situ from the photolysis of tetrazoles, are classic 1,3-dipoles that readily participate in [3+2] dipolar cycloaddition reactions. mdpi.comresearchgate.net This type of reaction is a powerful tool in synthetic organic chemistry for the construction of five-membered heterocyclic rings. researchgate.netrsc.org
The nitrile imine can react with a wide variety of dipolarophiles, which are molecules containing double or triple bonds. preprints.org
With Alkenes: The reaction yields pyrazoline derivatives. oup.com
With Alkynes: The cycloaddition produces pyrazole (B372694) derivatives.
With Nitriles: The reaction leads to the formation of 1,2,4-triazole (B32235) rings. oup.com
These cycloaddition reactions are often highly regioselective and can be stereoselective, making them valuable for creating complex molecular architectures. mdpi.commdpi.com The nitrile imine generated from this compound would be expected to undergo these characteristic cycloaddition reactions, providing a synthetic route to a variety of other heterocyclic systems.
Table 2: Examples of [3+2] Cycloaddition Reactions with Nitrile Imines
| Dipolarophile | Functional Group | Resulting Heterocycle |
|---|---|---|
| Alkene | C=C | Pyrazoline |
| Alkyne | C≡C | Pyrazole |
| Nitrile | C≡N | 1,2,4-Triazole |
| Imine | C=N | 1,2,4-Triazoline |
| Carbonyl | C=O | 1,3,4-Oxadiazoline |
Ring-Opening and Rearrangement Pathways
The tetrazole ring, a prominent feature of this compound, is known for its relative stability, but can undergo ring-opening and rearrangement reactions under specific conditions, such as thermal or photochemical stimuli. nih.gov Photolysis of tetrazole derivatives can lead to the extrusion of molecular nitrogen and the formation of highly reactive intermediates like nitrilimines. nih.gov The specific substituents on the tetrazole ring and any attached aromatic systems can influence the course of these reactions.
In the context of this compound, the pyridine ring and the aminomethyl group would be expected to influence the stability and reaction pathways of the tetrazole ring. The electron-withdrawing nature of the pyridine ring may affect the electron density of the tetrazole system, potentially altering its susceptibility to cleavage.
Furthermore, the presence of the adjacent aminomethyl group opens the possibility for intramolecular interactions following a ring-opening event. For instance, a nitrilimine intermediate could potentially be trapped intramolecularly by the amino group, leading to novel heterocyclic structures. While specific studies on this compound are not prevalent, the general principles of tetrazole chemistry suggest that such pathways are plausible.
It is also important to consider the possibility of ring-chain tautomerism, a phenomenon where a molecule can exist in equilibrium between a cyclic and an open-chain form. nih.govyoutube.com For tetrazolyl-substituted heterocycles, this could involve the reversible opening of the tetrazole ring. The equilibrium position would be influenced by factors such as solvent, temperature, and the electronic nature of the substituents on both the tetrazole and pyridine rings. nih.gov
Reactivity of the Pyridine Ring
The pyridine ring in this compound possesses a distinct reactivity pattern towards both electrophilic and nucleophilic attacks, which is modulated by the electronic effects of its substituents: the tetrazol-1-yl group at the 3-position and the aminomethyl group at the 2-position.
Electrophilic Aromatic Substitution
The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. rsc.org The presence of the tetrazol-1-yl group, which is also electron-withdrawing, would further deactivate the pyridine ring towards EAS. Conversely, the aminomethyl group is an activating group, donating electron density to the ring.
Computational studies on the nitration of pyridine derivatives have shown that the reaction proceeds through a stepwise polar mechanism involving the formation of a cationic intermediate. rsc.org The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.
Nucleophilic Aromatic Substitution
The pyridine ring is inherently more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2-, 4-, and 6-positions, due to the electron-withdrawing nature of the ring nitrogen. The presence of the electron-withdrawing tetrazol-1-yl group at the 3-position would enhance the ring's electrophilicity, making it more susceptible to nucleophilic attack.
In this compound, the most likely positions for nucleophilic attack would be the 4- and 6-positions. The reaction would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. While the aminomethyl group is electron-donating, its effect is less pronounced than the combined electron-withdrawing effects of the ring nitrogen and the tetrazolyl group.
Kinetic studies of SNAr reactions on substituted pyridines with secondary amines have confirmed a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net
Intermolecular and Intramolecular Reaction Pathways
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a heterocyclic system, allows for a variety of intermolecular and intramolecular reactions.
Cyclization Reactions Leading to Fused Heterocycles
The 2-aminomethylpyridine moiety is a versatile precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can occur, particularly when the aminomethyl group reacts with a suitable functional group. In the case of this compound, while the tetrazole ring itself does not present an immediate electrophilic site for cyclization, reactions involving external reagents could facilitate the formation of fused systems.
For instance, the reaction of 2-(aminomethyl)pyridine with selenium dioxide is known to form an imidazo[1,5-a]pyridine (B1214698) skeleton in a single step. researchgate.net This suggests that under appropriate oxidative conditions, the aminomethyl group of this compound could undergo cyclization.
Furthermore, radical cyclization is another powerful method for constructing fused ring systems. beilstein-journals.org A radical generated on a side chain attached to the pyridine ring can undergo intramolecular addition to the aromatic system. While specific examples for the title compound are lacking, the general methodology is well-established for related structures.
Mechanism-Based Studies (e.g., SN1, SN2, E1, E2, Radical Mechanisms)
The aminomethyl group attached to the pyridine ring can participate in nucleophilic substitution reactions. The mechanism of these reactions, whether SN1 or SN2, will depend on the reaction conditions and the nature of the substrate.
SN1 and SN2 Reactions: The primary nature of the carbon bearing the amino group suggests that SN2 reactions would be favored, involving a backside attack by a nucleophile. chemicalnote.comorganic-chemistry.org However, the proximity of the pyridine ring could potentially stabilize a carbocation intermediate through resonance, making an SN1 pathway also plausible under certain conditions, particularly with a good leaving group and in a polar protic solvent. chemicalnote.commasterorganicchemistry.com The reactivity of alkyl halides in SN1 and SN2 reactions is well-studied, with tertiary halides favoring SN1 and primary halides favoring SN2. masterorganicchemistry.com
Radical Mechanisms: The aminomethyl group can also be involved in radical reactions. For example, radical anions of pyridine derivatives can be generated by alkali-metal reduction. rsc.org These radical species can then undergo further reactions. The presence of the tetrazole ring could influence the stability and reactivity of any radical intermediates formed. The trifluoromethyl radical, for instance, is known to readily react with both electron-deficient and electron-rich heteroarenes. nih.gov
Advanced Spectroscopic Analysis of this compound
Following extensive research, detailed experimental spectroscopic data for the specific compound this compound is not presently available in published scientific literature. While spectroscopic information exists for related structural analogs—such as various substituted pyridines, tetrazoles, and the precursor 3-(aminomethyl)pyridine—data pertaining to the complete molecule as specified is not accessible.
To provide a scientifically accurate and thorough analysis as requested, direct experimental results are essential. The generation of detailed data tables and in-depth discussion for ¹H NMR, ¹³C NMR, 2D NMR, and vibrational spectroscopy (IR/Raman) would require access to primary research characterizing this unique compound.
Therefore, this article cannot be completed at this time due to the absence of the necessary foundational data in the public domain.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of a compound and for gaining insight into its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, HRMS analysis using electrospray ionization (ESI) in positive mode detected the protonated molecule [M+H]⁺ at m/z 224.09325, which corresponds to the elemental formula C₁₂H₁₀N₅⁺ with a minimal error of 0.8 ppm. nih.gov This level of accuracy is crucial for unambiguously confirming the identity of a newly synthesized compound.
The fragmentation pattern observed in tandem MS/MS experiments reveals the stability of different parts of the molecule. A common and characteristic fragmentation pathway for tetrazole-containing compounds is the elimination of a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. nih.gov For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the most intense signal in the full scan spectrum was observed at m/z 196.08716, corresponding to the [M+H-N₂]⁺ fragment. nih.gov Further fragmentation can lead to the loss of a second N₂ molecule or other small molecules like HCN from the pyridine (B92270) ring. nih.gov This predictable loss of N₂ is a key diagnostic feature for identifying tetrazole moieties in mass spectra.
Table 1: Representative HRMS Fragmentation Data for a Pyridyl-Tetrazole Analog
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Formula of Fragment | Neutral Loss | Relative Abundance |
|---|---|---|---|---|
| 224.09325 | 196.08716 | C₁₂H₁₀N₃⁺ | N₂ | High |
| 224.09325 | 168.08091 | C₁₂H₁₀N⁺ | 2N₂ | Medium |
| 224.09325 | 141.0699 | C₁₁H₉⁺ | 2N₂ + HCN | Low |
Data adapted from studies on 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The resulting spectrum provides information about the π-electron systems and non-bonding electrons.
For aromatic and heterocyclic compounds like "3-(Tetrazol-1-yl)-2-aminomethylpyridine," the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the pyridine and tetrazole rings. nih.gov A study on the analogue 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ethanol (B145695) revealed three main absorption bands with maxima (λ_max) at 274 nm, 236 nm, and 202 nm. nih.gov These are attributed to the π→π* transitions within the conjugated aromatic system. Coordination to a metal ion can cause a shift in the position and intensity of these bands, often leading to a bathochromic (red) or hypsochromic (blue) shift, providing further evidence of complex formation.
Table 3: Representative UV-Vis Absorption Data for a Pyridyl-Tetrazole Analog in Ethanol
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|
| 274 | 23,600 | π→π |
| 236 | 26,200 | π→π |
| 202 | ~40,000 | π→π* |
Data adapted from studies on 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. nih.gov
Compound Names
Electronic Transitions and Ligand-to-Metal Charge Transfer (LMCT)
The electronic absorption spectrum of a molecule provides insight into its electronic structure and the energy required to promote electrons to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by transitions within the aromatic pyridine and tetrazole rings.
Electronic Transitions: The electronic transitions are primarily of π → π* and n → π* character, originating from the delocalized π-systems and the non-bonding electrons on the nitrogen atoms. Studies on analogous compounds, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, have identified multiple strong absorption bands in the ultraviolet region. mdpi.com For this related molecule, experimental and quantum-chemical calculations show intense bands corresponding to electronic transitions within the coupled heterocyclic systems. mdpi.com By analogy, this compound would be expected to exhibit similar characteristic absorptions.
The table below shows the experimental UV-Vis absorption data for the related compound 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ethanol, which serves as a model for the types of transitions expected for the title compound.
| λmax (nm) | Molar Absorptivity (εmax, L mol-1 cm-1) | Assignment (Inferred) |
|---|---|---|
| 274 | 23,600 | π → π* transition |
| 236 | 26,200 | π → π* transition |
| 202 | ~40,000 | π → π* transition |
Ligand-to-Metal Charge Transfer (LMCT): When this compound acts as a ligand in a coordination complex with a metal ion, new electronic transitions can arise. Ligand-to-Metal Charge Transfer (LMCT) is a type of transition where an electron is excited from a molecular orbital that is predominantly ligand-based to one that is predominantly metal-based. These transitions are favored when the ligand is easily oxidized and the metal center is in a high oxidation state and easily reduced.
The title compound possesses multiple nitrogen donor atoms, making it an excellent candidate for forming stable metal complexes. In such a complex, the pyridine-tetrazole system could provide the electron-rich orbital (HOMO) and a coordinated metal ion with an accessible empty or partially filled d-orbital (LUMO) could act as the electron acceptor. The energy of the LMCT band is sensitive to the nature of the metal ion, its oxidation state, and the solvent environment. While specific LMCT data for complexes of this compound are not available, the formation of such charge-transfer bands would be a key feature in the electronic spectra of its coordination compounds.
Study of Coordination and Complex Formation
The structure of this compound, featuring a pyridine nitrogen, an aminomethyl nitrogen, and multiple tetrazole nitrogens, makes it a versatile chelating and/or bridging ligand in coordination chemistry. The 2-aminomethylpyridine (ampy) fragment is a well-established bidentate chelating agent, forming a stable five-membered ring with metal ions. acs.orgresearchgate.net The tetrazole group adds further coordination potential, capable of acting as a monodentate donor or as a bridging unit between multiple metal centers. rsc.org
The coordination behavior can be investigated using several techniques:
FT-IR Spectroscopy: Coordination of the ligand to a metal ion typically induces shifts in the vibrational frequencies of the pyridine and tetrazole rings, as well as the N-H bonds of the amino group. These shifts provide evidence of complex formation.
NMR Spectroscopy: While paramagnetic complexes can lead to broadened signals, for diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide information about the binding sites.
The combination of the 'ampy' chelate and the tetrazole moiety allows for the formation of diverse structural motifs, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. acs.orgrsc.org
The following table summarizes the observed coordination behavior of the parent 2-aminomethylpyridine (ampy) ligand and other tetrazole-based ligands with various transition metals, illustrating the expected potential for the title compound.
| Ligand Fragment | Metal Ion | Resulting Complex Type / Geometry | Reference |
|---|---|---|---|
| 2-Aminomethylpyridine | Ruthenium(II) | Mononuclear, octahedral | acs.org |
| 2-Aminomethylpyridine | Nickel(II) | Mononuclear, octahedral [Ni(ampy)3]2+ | researchgate.net |
| 2-Aminomethylpyridine | Iron(II) | Mononuclear, [Fe(ampy)3]2+ | acs.org |
| 3-((1H-tetrazol-5-yl)methyl)pyridine | Copper(II) | 2D Coordination Polymer | rsc.org |
| 3-((1H-tetrazol-5-yl)methyl)pyridine | Zinc(II) | 3D Framework with helical chains | rsc.org |
| 3-((1H-tetrazol-5-yl)methyl)pyridine | Cadmium(II) | 3D Framework | rsc.org |
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental and essential technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure chemical compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This method is routinely used to characterize newly synthesized compounds, including complex heterocyclic molecules and their metal complexes. rsc.orgsciencenet.cnmdpi.com
For this compound, the molecular formula is C₇H₈N₆. The theoretical elemental composition can be calculated based on its molecular weight.
Molecular Formula: C₇H₈N₆
Molecular Weight: 176.18 g/mol
The calculated elemental percentages are presented in the table below. Any experimentally synthesized sample of this compound would be expected to yield analytical data closely matching these theoretical values.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 47.72% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.58% |
| Nitrogen | N | 14.007 | 6 | 84.042 | 47.70% |
Computational and Theoretical Studies of 3 Tetrazol 1 Yl 2 Aminomethylpyridine
Reaction Mechanism Elucidation through Computational Chemistry
Pathways for Tetrazole Formation and Transformations
Further computational research would be required to generate the specific data needed to populate these areas of study for 3-(Tetrazol-1-yl)-2-aminomethylpyridine.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, thermodynamic properties, and intermolecular interactions of a chemical system. For a molecule like this compound, MD simulations could offer insights into its behavior in various environments, such as in solution or when interacting with biological macromolecules.
Conformational Analysis of the Ligand and its Complexes
Conformational analysis is crucial for understanding the relationship between the three-dimensional structure of a molecule and its chemical reactivity and biological activity. This compound possesses several rotatable bonds, including the bond connecting the aminomethyl group to the pyridine (B92270) ring and the bond linking the tetrazole ring to the pyridine ring. This flexibility allows the molecule to adopt various conformations in space.
MD simulations can be employed to explore the potential energy surface of the ligand, identifying low-energy, stable conformations and the energy barriers between them. This analysis would reveal the preferred spatial arrangement of the pyridine, tetrazole, and aminomethyl moieties. When this ligand forms complexes, for example with metal ions or protein receptors, its conformational preferences may change significantly. MD simulations of such complexes could elucidate the binding mode of the ligand, highlighting the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. The results of such an analysis are typically presented in tables summarizing key dihedral angles and the relative stability of different conformers.
Hypothetical Conformational Data for this compound: This table is a hypothetical representation of data that could be generated from MD simulations.
| Conformer | Dihedral Angle (Ntetrazole-Cpyridine-Cpyridine-Caminomethyl) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | -60° | 0.00 | 45 |
| B | 180° | 1.20 | 30 |
| C | 60° | 2.50 | 25 |
Host-Guest Interactions in Supramolecular Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. In this context, this compound could act as a "guest" molecule that binds to a larger "host" molecule, such as a cyclodextrin, calixarene, or a protein pocket. The tetrazole and pyridine rings can participate in π-stacking and hydrogen bonding, while the aminomethyl group is a prime site for hydrogen bond donation.
MD simulations are instrumental in studying the dynamics and thermodynamics of host-guest binding. These simulations can predict the most stable binding orientation of the guest within the host's cavity and can be used to calculate the binding free energy, which quantifies the affinity between the host and guest. This information is vital for the design of new sensors, drug delivery systems, and molecular machines.
Quantum Chemical Parameters and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. From these calculations, various parameters and descriptors can be derived to understand and predict the molecule's reactivity.
Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
Other reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).
Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher tendency to react.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).
These descriptors help in predicting how this compound would behave in chemical reactions, for instance, whether it would act as a nucleophile or an electrophile, and at which atomic sites reactions are most likely to occur.
Hypothetical Quantum Chemical Data for this compound: This table presents hypothetical values for quantum chemical parameters calculated at a theoretical level like B3LYP/6-31G(d).
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.20 |
| HOMO-LUMO Gap | 5.30 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 1.20 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Softness (S) | 0.189 |
| Electrophilicity Index (ω) | 2.79 |
Synthesis of Functional Derivatives and Emerging Research Areas
Derivatization at the Aminomethyl Group for Tailored Functionality
The primary amine of the aminomethyl group serves as a key handle for introducing a wide range of functional groups, thereby allowing for the fine-tuning of the molecule's steric and electronic properties. This versatility is crucial for developing ligands with specific coordination preferences and reactivities.
Amide Formation and Other Functional Group Introductions
A common and effective method for modifying the aminomethyl group is through amide bond formation. sphinxsai.comrsc.org This is typically achieved by reacting the primary amine with various acylating agents, such as acid chlorides or carboxylic acids activated with coupling reagents. This straightforward reaction allows for the introduction of a vast library of substituents, ranging from simple alkyl and aryl groups to more complex moieties.
For instance, the reaction with substituted anilines can be carried out by refluxing equimolar quantities of the aminomethylpyridine and an amino acid ester in a solvent like methanol (B129727) to yield the corresponding amide derivatives. sphinxsai.com The general synthetic scheme for such amide derivatives is presented in Table 1.
Table 1: Synthesis of Amide Derivatives from 2-Aminomethylpyridine Analogues
| Amine Reactant | Acylating Agent | Resulting Amide Derivative | Reference |
|---|---|---|---|
| 2-aminomethylpyridine | Substituted Acid Chloride | N-(pyridin-2-ylmethyl)acetamide | sphinxsai.com |
| 2-aminomethylpyridine | Carboxylic Acid + Coupling Agent | N-(pyridin-2-ylmethyl)benzamide | rsc.org |
Beyond amide formation, the aminomethyl group can be derivatized to introduce other important functional groups. One notable transformation is the formation of Schiff bases through condensation with aldehydes or ketones. researchgate.netajol.inforesearchgate.net This reaction introduces an imine (-C=N-) linkage, which can further expand the coordination capabilities of the ligand. The synthesis of Schiff bases from 2-(1H-tetrazol-5-yl) pyridine (B92270), a closely related isomer, has been successfully demonstrated, suggesting a similar reactivity for the target compound. researchgate.net The reaction typically involves refluxing the amine with a substituted aldehyde in a suitable solvent like ethanol (B145695). researchgate.net
Modification for Tunable Ligand Properties
The modifications at the aminomethyl group directly influence the ligand's properties, such as its denticity, flexibility, and the electronic environment of the coordination site. By carefully selecting the derivatizing agent, ligands with specific characteristics can be designed. For example, introducing bulky substituents via amide or Schiff base formation can create sterically demanding ligands that favor the formation of specific coordination geometries.
Furthermore, the incorporation of additional donor atoms within the introduced functional group can increase the ligand's denticity. For instance, reacting the aminomethyl group with a molecule containing another potential coordinating site, such as a carboxylate or another heterocyclic ring, can transform the bidentate 3-(Tetrazol-1-yl)-2-aminomethylpyridine into a tridentate or even a tetradentate ligand. This enhanced coordination ability is highly desirable for creating stable metal complexes with unique catalytic or material properties.
Substitution on the Pyridine Ring for Electronic and Steric Control
Modification of the pyridine ring provides a powerful tool to modulate the electronic and steric properties of the resulting ligand and its metal complexes. Introducing electron-donating or electron-withdrawing groups can significantly alter the electron density at the pyridine nitrogen, thereby influencing its coordination strength and the reactivity of the coordinated metal center.
Impact of Substituents on Coordination Behavior
The introduction of substituents on the pyridine ring can have a profound effect on the coordination chemistry of the resulting ligands. Electron-donating groups, such as alkyl or alkoxy groups, increase the basicity of the pyridine nitrogen, leading to stronger coordination to metal ions. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the basicity of the pyridine nitrogen, resulting in weaker coordination.
The position of the substituent on the pyridine ring also plays a crucial role. Substituents at the 4- and 6-positions can sterically hinder the approach of a metal ion to the pyridine nitrogen, influencing the coordination geometry of the resulting complex. These steric effects can be strategically employed to control the formation of specific isomers or to create coordinatively unsaturated metal centers, which are often key to catalytic activity. Studies on various substituted pyridine-containing ligands have demonstrated that even subtle changes in the substitution pattern can lead to significant differences in the resulting coordination compounds. researchgate.netnih.govresearchgate.net
Influence on Catalytic Activity
The electronic and steric effects of pyridine ring substituents directly translate to the catalytic activity of their metal complexes. By tuning the electronic properties of the ligand, the redox potential of the metal center can be modulated, which is a critical factor in many catalytic reactions, particularly in oxidation-reduction processes.
For example, in copper-catalyzed oxidation reactions, the introduction of electron-donating groups on the pyridine ring can increase the electron density on the copper center, potentially enhancing its catalytic activity in certain oxidation reactions. nih.govmdpi.comrsc.orgnih.gov Conversely, electron-withdrawing groups can make the metal center more electrophilic, which might be beneficial for other types of catalytic transformations. Research on copper(II) coordination compounds has shown that they can act as efficient catalysts for the oxidation of cycloalkanes. nih.gov The catalytic performance of these complexes is often linked to the nature of the ligands coordinated to the copper center.
The steric environment created by the substituents can also influence catalytic selectivity. Bulky substituents can create specific pockets around the metal center, leading to shape-selective catalysis where only substrates of a certain size or shape can access the active site.
Exploration of Other Tetrazole Regioisomers
The tetrazole ring can exist in different isomeric forms depending on the position of the substituent. While the primary focus of this article is on the 3-(Tetrazol-1-yl) isomer, the exploration of other regioisomers, particularly the 3-(Tetrazol-2-yl) analogue, represents an important and expanding area of research. The position of the pyridine ring on the tetrazole moiety can significantly impact the electronic properties, coordination behavior, and ultimately the functional applications of the resulting molecule.
The synthesis of the 2-substituted tetrazole regioisomer, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, has been achieved through a copper-catalyzed coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid. mdpi.com This suggests that synthetic routes to the 2-yl isomer of this compound are feasible.
The difference in the linkage to the pyridine ring (N1 vs. N2 of the tetrazole) leads to distinct electronic distributions within the tetrazole ring and different spatial arrangements of the donor atoms. These differences are expected to result in varied coordination geometries and stabilities of the corresponding metal complexes. Comparative studies of tetrazol-1-yl and tetrazol-2-yl isomers of other pyridyl-tetrazole ligands have shown that the regioisomerism can influence the dimensionality and topology of the resulting coordination polymers. Therefore, a systematic investigation into the synthesis and properties of the 2-yl regioisomer of this compound is a promising avenue for discovering new materials with novel structures and functions.
Comparative Studies with 2-substituted Tetrazolyl Analogues
The position of the substituent on the tetrazole ring significantly influences the compound's physicochemical properties, a critical consideration in the design of functional molecules. While this compound features a bond between the pyridine scaffold and the N1 position of the tetrazole ring, its N2-substituted isomers present a different set of characteristics.
Comparative analysis, often elucidated through spectroscopic methods, reveals key differences. For instance, the chemical shift of the carbon atom in the tetrazole ring differs by approximately 10 ppm between 2,5-disubstituted and 1,5-disubstituted isomers. mdpi.com In a known 2,5-disubstituted compound, 2-methyl-5-phenyl-2H-tetrazole, the carbon signal appears at δ = 164.25 ppm, whereas for the 1,5-disubstituted isomer, 1-methyl-5-phenyltetrazole, it is found at δ = 154.2 ppm. mdpi.com These differences in electron density distribution also affect properties like dipole moments, which are significantly different for 1- and 2-substituted tetrazoles. core.ac.uk
Synthetic routes to these isomers also vary. The alkylation of a 5-substituted-1H-tetrazole often yields a mixture of both 1- and 2-alkyltetrazole regioisomers. mdpi.com However, specific methods have been developed to favor one over the other. For example, the Chan–Evans–Lam coupling conditions, utilizing a copper catalyst, have been successfully employed for the synthesis of 2-substituted derivatives like 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine from 5-phenyl-1H-tetrazole and a pyridine-3-ylboronic acid. mdpi.com Understanding these synthetic and property differences is crucial for tailoring molecules for specific applications, whether in coordination chemistry or materials science.
Advanced Material Science Applications (beyond MOFs)
The unique electronic and coordination properties of the tetrazolyl-pyridine scaffold are being harnessed to create novel functional materials with applications extending beyond traditional metal-organic frameworks (MOFs).
Chemical Sensing (e.g., anion binding, metal ion detection)
The tetrazole group is a highly effective functional group for anion recognition, primarily due to its nature as a strong hydrogen bond donor. uvic.ca This has led to the development of sophisticated chemical sensors.
Anion Binding: Research has shown that pyrrolyl-tetrazole compounds can act as potent bidentate anion binders, demonstrating some of the strongest observed binding affinities, particularly for the chloride anion. uvic.ca The acidity of the tetrazole N-H allows for strong hydrogen bonding, which is a key mechanism in the recognition and binding of anions. The electron-withdrawing nature of the adjacent groups can further enhance this binding potency. uvic.ca The s-tetrazine ring, a related nitrogen-rich heterocycle, also exhibits a high positive quadrupolar moment, making it an attractive moiety for anion coordination through anion-π interactions. researchgate.net
Metal Ion Detection: The coordination capabilities of the tetrazole and pyridine nitrogens are well-suited for developing sensors for heavy metal ions. lifechemicals.com Modified electrodes incorporating azulene-tetrazole ligands have been successfully used for the electrochemical detection of ions such as Pb(II), Cd(II), Cu(II), and Hg(II). mdpi.comresearchgate.net These sensors operate by forming stable complexes with the target metal ions, which can be detected via voltammetric techniques like anodic stripping. mdpi.com The sensitivity of these systems is notable, with detection limits for Pb(II) reaching the 10⁻⁹ M range. mdpi.com
| Sensor Type | Analyte | Principle | Key Finding |
| Pyrrolyl-tetrazole compound | Anions (e.g., Cl⁻) | Hydrogen Bonding | Demonstrates superior binding strength compared to analogous binders. uvic.ca |
| Azulene-tetrazole CME | Heavy Metal Ions (Pb²⁺, Cd²⁺) | Complexation | Achieves high sensitivity with a detection limit of ~10⁻⁹ M for Pb(II). mdpi.com |
| Tetrazine-based Ligand | Anions (e.g., Halides) | Anion-π Interactions | Forms stable complexes in both solid state and solution. researchgate.netresearchgate.net |
Self-Healing Materials
A significant emerging application for tetrazole-containing compounds is in the field of self-healing materials. These intelligent materials can autonomously repair physical damage, extending their lifespan and reliability. The principle often relies on reversible chemical bonds or interactions.
Fe³⁺/tetrazole-based metallopolymers have demonstrated remarkable self-healing properties at ambient temperatures. rsc.orgrsc.org In one approach, a polyacrylonitrile-based copolymer is modified to generate tetrazole groups along the polymer chain. rsc.org These tetrazole groups then coordinate with iron(III) ions, creating reversible metal-ligand cross-links. rsc.orgrsc.org When the material is damaged (e.g., cut), these coordination bonds can break and reform across the interface, effectively healing the crack without any external stimulus. rsc.org The strength of the intermolecular interactions between polymer chains is enhanced by this coordination, which is crucial for the material's mechanical and self-healing properties. rsc.org This simple and inexpensive method highlights the potential for tetrazole-based systems in creating a wide range of durable, smart materials. rsc.orgrsc.org
Integration into Hybrid Organic-Inorganic Systems
The ability of this compound to act as a versatile ligand facilitates its integration into extended solid-state structures, forming hybrid materials that combine the properties of both organic and inorganic components.
Coordination Polymers (CPs) and Other Extended Structures
Coordination polymers are a major class of hybrid materials built from metal ions or clusters linked by organic ligands. The tetrazolyl-pyridine motif is an excellent candidate for constructing CPs due to its multiple nitrogen donor sites, which can bridge metal centers in various ways. unimi.it The deprotonated tetrazole ring alone can use up to four nitrogen atoms to bridge as many as four metal atoms, leading to thermally and chemically stable frameworks. unimi.it
A common and efficient method for creating these structures is the in situ hydrothermal synthesis, where a cyanopyridine precursor reacts with an azide (B81097) (like NaN₃) and a metal salt. rsc.org Under these conditions, the cyano group undergoes a [2+3] cycloaddition to form the tetrazole ring, which then immediately coordinates with the metal ions present. unimi.it This technique has been used to generate a diverse array of CPs with 1D chains, 2D layers, and complex 3D frameworks. rsc.org The final topology of the CP is influenced by the coordination geometry of the metal ion, the flexibility of the ligand, and the reaction conditions. rsc.orgglobethesis.com These materials are of great interest for their potential applications in areas such as luminescence and catalysis. rsc.orgrsc.org
Future Perspectives in Chemical Compound Research
The field of tetrazole chemistry, with pyridyl-tetrazoles as a prominent subclass, is dynamic and continues to expand into new scientific frontiers. Future research is expected to focus on several key areas:
Advanced Materials Development: Beyond current applications, there is vast potential for tetrazole-based materials in electronics and energetic materials. Research into synthetic polymers with tetrazole fragments in their repeating units is considered highly prospective for applications like selective gas capture. lifechemicals.com The development of novel tetrazole-based energetic binders is also being explored as an environmentally conscious replacement for traditional polymer systems in pyrotechnics and propellants. serdp-estcp.mil
Sophisticated Synthetic Methodologies: The advancement of multicomponent reactions (MCRs) offers a powerful strategy for creating structurally complex and diverse tetrazole-based compound libraries. researchgate.netnih.gov The development of novel, diversely protected tetrazole building blocks (e.g., tetrazole aldehydes) will facilitate their incorporation into a wider range of chemical scaffolds, which are otherwise difficult to synthesize. nih.gov
Medicinal and Agricultural Chemistry: While this article focuses on material applications, the bioisosteric properties of the tetrazole ring ensure its continued importance in drug design. bohrium.comresearchgate.net Future work will likely explore new roles for tetrazoles beyond being simple carboxylic acid mimics, potentially as novel pharmacophores or as components in advanced drug delivery systems. Furthermore, the potential of tetrazoles in agricultural chemistry, for instance as pesticides or herbicides, remains a largely unexplored but promising area.
The versatility of compounds like this compound ensures that they will remain central to the development of new functional molecules and materials for years to come.
Q & A
Q. What are the standard synthetic routes for 3-(Tetrazol-1-yl)-2-aminomethylpyridine?
The synthesis typically involves a multi-step approach:
- Tetrazole ring formation : Reacting nitriles with sodium azide under acidic conditions (e.g., HCl or ammonium chloride) at 80–100°C for 6–12 hours .
- Aminomethylpyridine coupling : Introducing the aminomethyl group via nucleophilic substitution or reductive amination, using catalysts like palladium or copper for cross-coupling reactions .
- Purification : Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate mixtures) or recrystallization from ethanol/water .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identification of NH₂ (3400–3420 cm⁻¹), tetrazole C–N (1415 cm⁻¹), and aromatic C–H (3040 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assigning protons in the pyridine (δ 6.90–8.50 ppm) and tetrazole (δ 7.80–8.20 ppm) regions, with integration ratios confirming substituents .
- Mass spectrometry (HRMS) : Validating molecular weight and fragmentation patterns .
Q. How is X-ray crystallography applied to resolve the compound’s structure?
Single-crystal X-ray diffraction (2.1 Å resolution) is used to determine bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). SHELX programs refine the structure, with R-factors < 0.05 indicating high accuracy .
Advanced Research Questions
Q. How can synthesis be optimized for higher yields and purity?
- Reaction parameter tuning : Adjusting solvent polarity (DMF for solubility), temperature (100°C for azide cyclization), and stoichiometric ratios (1:1.2 for nitrile:NaN₃) to minimize side products .
- Catalyst screening : Testing Pd(OAc)₂ vs. CuI for coupling efficiency, with yields improving from 60% to 85% .
- Purification optimization : Gradient elution in HPLC (C18 column, acetonitrile/water) to isolate isomers .
Q. How to resolve contradictions in structural data from XRD vs. NMR?
- Multi-technique validation : Compare XRD-derived torsion angles with NMR NOESY correlations to confirm spatial arrangements .
- Dynamic effects : Account for solution-phase conformational flexibility (e.g., tetrazole ring puckering) using variable-temperature NMR .
- DFT calculations : Simulate expected NMR shifts and compare with experimental data to identify discrepancies .
Q. What strategies are used in structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Modify the pyridine’s aminomethyl group (e.g., alkyl vs. aryl) to assess antimicrobial activity changes (IC₅₀ shifts from 34 μM to >100 μM) .
- Bioisosteric replacement : Replace the tetrazole with carboxylate or triazole groups to evaluate binding affinity differences in enzyme assays .
- Pharmacophore modeling : Map electrostatic potentials and hydrophobic regions to predict interactions with biological targets (e.g., coagulation factor XI) .
Q. How to address reproducibility challenges in biological assays?
- Assay standardization : Use positive controls (e.g., fluconazole for antifungal tests) and fixed incubation times (24–48 hours) .
- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to reduce variability .
- Batch-to-batch validation : Compare synthetic batches via HPLC purity (>95%) and IC₅₀ consistency (±10%) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
